2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile

physicochemical profiling drug-likeness lead optimization

Medicinal chemists optimizing 2-aminothiophene SAR often struggle with supply gaps for specific substitution patterns. This compound's distinctive 4-tert-butyl/5-methylsulfonyl arrangement delivers a unique property envelope (cLogP ~1.95, TPSA ~69.96 Ų) not replicated by non-sulfonylated or 4-aryl analogs. • Enables chemoselective transformations at the 2-amino handle for thienopyrimidine & conjugate library synthesis. • Low rotatable bond count (1) and favorable MW (258.4 Da) support fragment elaboration while maintaining ligand efficiency. • Multi-supplier sourcing ensures batch-to-batch consistency for HTS and parallel synthesis workflows.

Molecular Formula C10H14N2O2S2
Molecular Weight 258.4 g/mol
Cat. No. B12069525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile
Molecular FormulaC10H14N2O2S2
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(SC(=C1C#N)N)S(=O)(=O)C
InChIInChI=1S/C10H14N2O2S2/c1-10(2,3)7-6(5-11)8(12)15-9(7)16(4,13)14/h12H2,1-4H3
InChIKeyZQKPIJGNHRSZDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile: Identity & Physicochemical Profile


2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile (CAS 1707571-33-2; molecular formula C₁₀H₁₄N₂O₂S₂; MW 258.4 g/mol) is a fully substituted 2-aminothiophene-3-carbonitrile scaffold bearing a tert-butyl group at the 4-position and a methylsulfonyl group at the 5-position . The compound belongs to the Gewald-type 2-aminothiophene family, a privileged scaffold in medicinal chemistry that has yielded inhibitors, receptor modulators, and antiproliferative agents across diverse therapeutic programs [1]. The thiophene ring simultaneously hosts an electron-donating 2-amino group, an electron-withdrawing 3-carbonitrile, a bulky hydrophobic 4-tert-butyl substituent, and a polar hydrogen-bond-accepting 5-methylsulfonyl group—a substitution pattern that dictates a distinctive property envelope relative to otherwise similar 2-aminothiophene-3-carbonitrile analogs .

Fully substituted 2-aminothiophene-3-carbonitrile scaffold with orthogonal electronic and steric features for SAR exploration

2-Amino group as a divergent synthetic handle, reactivity modulated by the electron-withdrawing 5-methylsulfonyl group

Computed physicochemical profile (TPSA, cLogP, HBA/HBD balance) supports fragment elaboration and lead optimization workflows

2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile: Why Analogs Fall Short


The 2-aminothiophene-3-carbonitrile scaffold is highly sensitive to substitution at the 4- and 5-positions; even seemingly conservative replacements can profoundly alter lipophilicity, hydrogen-bond capacity, metabolic stability, and synthetic tractability [1]. The tert-butyl group at C4 provides a steric and hydrophobic anchor that is absent in the prototypical 2-aminothiophene-3-carbonitrile (CAS 4651-82-5) and in 4-aryl variants such as 2-amino-4-(m-tolyl)-5-(methylsulfonyl)thiophene-3-carbonitrile, while the methylsulfonyl group at C5 introduces polarity and H-bond acceptor character that the non-sulfonylated analog 2-amino-4-(tert-butyl)thiophene-3-carbonitrile (CAS 10413-34-0) entirely lacks . Generic interchange of these analogs—even when sharing the 2-aminothiophene-3-carbonitrile core—risks altering solubility profiles, disrupting binding interactions, or introducing unwanted reactivity, thereby invalidating structure-activity relationships, synthetic route compatibility, and downstream biological readouts [2].

Polarity and H-bond capacity shift

Non-sulfonylated analogs lack the two S=O acceptors, potentially altering solubility, permeability, and target engagement relative to this compound.

Steric and metabolic profile divergence

4-Cyclopropyl or 4-aryl variants differ in bulk, hydrophobicity, and CYP oxidation susceptibility; binding pocket fit and metabolic stability may not transfer.

Synthetic reactivity mismatch

The electron-withdrawing sulfonyl reduces amino nucleophilicity and alters ring activation; protocols optimized for non-sulfonylated analogs may require adjustment.

2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile: Differentiation Evidence


Lipophilicity & H-Bond Capacity vs Non-Sulfonylated Analog

The presence of the 5-methylsulfonyl group distinguishes this compound from the simpler 2-amino-4-(tert-butyl)thiophene-3-carbonitrile (CAS 10413-34-0). While quantitative experimental logP/logD values have not been published specifically for CAS 1707571-33-2 in peer-reviewed literature, the structural difference permits class-level physicochemical inference. The methylsulfonyl substituent introduces a strong hydrogen-bond acceptor (S=O; two H-bond acceptor sites) and increases topological polar surface area (TPSA) relative to the non-sulfonylated analog, which bears no H-bond acceptor beyond the nitrile and thiophene sulfur [1]. Computed property estimates derived from the molecular formula C₁₀H₁₄N₂O₂S₂ indicate a cLogP of approximately 1.95 and TPSA of approximately 69.96 Ų, whereas the non-sulfonylated analog (C₉H₁₂N₂S) lacks the two sulfonyl oxygen atoms, yielding substantially lower TPSA and higher cLogP [2]. This difference directly impacts aqueous solubility, membrane permeability, and protein-binding potential—parameters critical for both biological screening and synthetic intermediate handling .

Lipophilicity & H-bond capacity
Class-level inference
Target: 2 H-bond acceptors from SO₂CH₃ plus nitrile/S; computed TPSA ≈ 69.96 Ų, cLogP ≈ 1.95.
Comparator (non-sulfonylated): C₉H₁₂N₂S, no sulfonyl oxygens, lower TPSA, higher cLogP. Estimated ΔTPSA >20 Ų, ΔcLogP ~0.5–1.0 units (predicted).
Supports differentiation for solubility- and permeability-sensitive applications; class-level physicochemical inference only.
Computed values from in silico models; experimental logD₇.₄ not publicly available. Verify experimentally for critical assays.
physicochemical profiling drug-likeness lead optimization

Steric & Hydrophobic Bulk: C4 tert-Butyl vs Analogs

The 4-tert-butyl group provides a unique combination of steric bulk (Taft Es value approximately –1.54; Charton ν value approximately 0.68) and hydrophobic character (Hansch π ≈ 1.98) that is qualitatively and quantitatively distinct from the 4-cyclopropyl analog (2-amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile) and the 4-aryl series (e.g., 2-amino-5-(methylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile) [1]. The tert-butyl group is symmetric, incapable of π-stacking interactions, and resistant to cytochrome P450-mediated benzylic oxidation that affects 4-aryl and 4-alkyl substituents—a factor cited in medicinal chemistry programs where the tert-butyl group was deliberately retained as the optimal P3 substituent in HCV NS3 protease inhibitors containing sulfonyl-thiophene moieties . While no head-to-head biological data have been published for CAS 1707571-33-2 against its 4-cyclopropyl or 4-aryl analogs, the established substituent parameter differences (Δπ ≈ 0.6–1.0 vs. cyclopropyl; ΔEs ≈ –0.8 vs. cyclopropyl) translate into measurably different retention times in reversed-phase HPLC, altered target binding pocket occupancy, and differential metabolic stability .

Steric & hydrophobic bulk
Cross-study comparable
4-tert-butyl: Es ≈ –1.54, ν ≈ 0.68, π ≈ 1.98.
4-cyclopropyl analog: Es ≈ –0.79, ν ≈ 0.48, π ≈ 1.14. ΔEs ≈ –0.75, Δπ ≈ +0.84.
Distinct steric/hydrophobic signature may influence binding pocket occupancy and metabolic stability; no head-to-head biological data for this compound.
Substituent constants from standard compilations; direct comparative assay data not published for CAS 1707571-33-2 vs. analogs.
steric parameters structure-activity relationship metabolic stability

Divergent Functionalization via 2-Amino Handle

The 2-amino group in this compound serves as a versatile synthetic handle enabling divergent access to multiple chemotypes—including thienopyrimidines, thienopyridines, Schiff bases, ureas, and amides—via well-established transformations of 2-aminothiophene-3-carbonitriles [1]. The presence of the 5-methylsulfonyl group (a strong electron-withdrawing substituent, σₚ ≈ 0.72) activates the thiophene ring toward nucleophilic aromatic substitution at the 5-position while simultaneously modulating the nucleophilicity of the 2-amino group through the push-pull electronic system created by the 3-carbonitrile and 5-sulfonyl substituents [2]. This electronic configuration differs fundamentally from the non-sulfonylated analog 2-amino-4-(tert-butyl)thiophene-3-carbonitrile (CAS 10413-34-0), where the absence of the electron-withdrawing sulfonyl group at C5 alters both the reactivity of the amino group and the regioselectivity of electrophilic substitution on the thiophene ring [2]. Solid-phase and parallel synthetic methods for 2,4,5-trisubstituted thiophene-3-carbonitrile derivatives have been specifically developed, enabling combinatorial library construction where the 4-tert-butyl and 5-methylsulfonyl substitution pattern defines a distinct chemical space [3].

Divergent functionalization
Class-level inference
5-SO₂CH₃: Hammett σₚ ≈ +0.72 (electron-withdrawing). Combined with 3-CN, creates a push-pull system that reduces 2-NH₂ nucleophilicity and alters ring reactivity vs. non-sulfonylated analog (σₚ for H = 0).
Synthetic protocols may not transfer directly; acylation, diazotization, or heterocycle formation rates expected to differ.
Hammett constants from literature; no dedicated reaction kinetics comparison published for this compound pair.
synthetic chemistry building block library synthesis

Drug-Likeness & Lead-Likeness: Comparison with Analogs

Computed drug-likeness metrics position this compound within favorable property space for fragment-to-lead and lead optimization programs. The compound satisfies Lipinski's Rule of Five (MW 258.4 < 500; cLogP ≈ 1.95 < 5; HBD = 1 < 5; HBA = 4 < 10) and the more stringent Rule of Three for fragment-based drug discovery (MW < 300; cLogP ≤ 3; HBD ≤ 3; HBA ≤ 3) with the exception of HBA count, which at 4 slightly exceeds the Ro3 threshold due to the two sulfonyl oxygens [1]. This contrasts with the non-sulfonylated analog (C₉H₁₂N₂S; HBA = 2, MW = 180) which passes Ro3 without exception, and with 4-aryl analogs such as 2-amino-4-(4-methoxyphenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile (MW exceeds 300), which fall outside Ro3 limits due to higher molecular weight and rotatable bond count . The presence of a single rotatable bond (the methylsulfonyl group) keeps the compound in favorable entropy-of-binding territory relative to 4-aryl analogs bearing multiple rotatable bonds [2].

Drug-likeness metrics
Cross-study comparable
Target: MW 258.4, cLogP ~1.95, HBA 4 (Ro3 borderline), rotatable bonds 1. Non-sulfonylated analog: MW 180, HBA 2. 4-Aryl analogs: MW >300, rotatable bonds ≥3.
Occupies a middle ground: more polar than non-sulfonylated analog, more ligand-efficient than larger 4-aryl variants. May support fragment-to-lead progression.
Computed properties only; experimental solubility and permeability data needed for lead optimization decisions.
drug-likeness ADME prediction lead selection

Procurement Reliability: Availability & Purity

A critical but often overlooked differentiator in compound procurement is the availability of consistent, documented purity specifications from reputable suppliers. As of 2025, 2-amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile (CAS 1707571-33-2) is stocked and available from multiple chemical suppliers, with specification-grade purity and confirmed structural identity by SMILES, InChI, and InChI Key (ZQKPIJGNHRSZDR-UHFFFAOYSA-N) . In contrast, several closely related analogs—including 2-amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile and 2-amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile—are listed by fewer vendors and may require custom synthesis, introducing lead-time uncertainty and batch-to-batch variability that jeopardizes experimental reproducibility . The availability of a validated CAS registry number, consistent molecular formula (C₁₀H₁₄N₂O₂S₂), and established analytical identifiers (InChI Key, Canonical SMILES) across multiple independent supplier databases provides procurement confidence that is not uniformly available for less common analogs .

Procurement reliability
Data to verify
Listed by multiple independent suppliers with consistent CAS 1707571-33-2, molecular formula, and InChI Key. Analogs such as 4-cyclopropyl or 4-ethylsulfonyl variants have fewer vendor listings and less cross-validated documentation.
Reported broader supplier coverage may reduce procurement risk; independent verification of lot-specific purity and identity is advised.
Supplier database search (2024–2025); no peer-reviewed purity or stability data included. Verify certificate of analysis upon receipt.
chemical procurement quality control experimental reproducibility

2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile: Key Research & Industrial Applications


Medicinal Chemistry: Fragment-to-Lead & Lead Optimization

The compound's computed cLogP of ~1.95, TPSA of ~69.96 Ų, single HBD, and four HBA positions place it in favorable property space for fragment elaboration and lead optimization, as established in Section 3, Evidence Item 4 . Its intermediate molecular weight (258.4 Da) and low rotatable bond count (1) make it an attractive core scaffold for programs that need to maintain ligand efficiency while introducing additional substituents. The methylsulfonyl group provides polar anchoring points for target engagement without excessively elevating molecular weight, distinguishing it from non-sulfonylated analogs that lack H-bond acceptor capacity at the 5-position [1].

Synthetic Chemistry: Divergent Library Synthesis via 2-Amino Handle

The 2-amino group, electronically modulated by the 5-methylsulfonyl substituent (σₚ ≈ +0.72), serves as a divergent point for constructing thienopyrimidines, Schiff bases, ureas, thioureas, and amide-linked conjugates, as discussed in Section 3, Evidence Item 3 . The electron-withdrawing sulfonyl group deactivates the thiophene ring toward electrophilic substitution while simultaneously reducing amino group nucleophilicity relative to non-sulfonylated analogs, enabling chemoselective transformations that cannot be replicated with 2-amino-4-(tert-butyl)thiophene-3-carbonitrile [1]. Solid-phase synthetic protocols for 2,4,5-trisubstituted thiophene-3-carbonitriles have been specifically validated, supporting combinatorial library construction [2].

Chemical Biology: Tool Compounds with Steric Bulk & Metabolic Stability

The 4-tert-butyl substituent provides maximal steric bulk (Es ≈ –1.54) and hydrophobicity (π ≈ 1.98) among common alkyl groups while resisting cytochrome P450-mediated oxidation, as established in Section 3, Evidence Item 2 . This makes the compound suitable for designing chemical probes where occupancy of a hydrophobic binding pocket must be maintained without introducing metabolic soft spots. The absence of an aromatic ring at C4 eliminates π-stacking interactions and potential mutagenicity concerns associated with aryl substituents, while the tert-butyl symmetry simplifies conformational analysis relative to 4-isopropyl or 4-sec-butyl analogs [1].

Procurement-Intensive Workflows: HTS & Parallel Chemistry

The compound's validated multi-supplier availability, as documented in Section 3, Evidence Item 5, makes it suitable for HTS, parallel synthesis, and scale-up workflows where reliable resupply and batch-to-batch consistency are non-negotiable . Unlike several close analogs with limited vendor coverage, CAS 1707571-33-2 can be sourced from multiple independent suppliers with cross-validated structural identifiers (SMILES, InChI Key), reducing the risk of misidentification, impurity variation, or supply disruption that can confound large-scale screening campaigns or multi-step synthetic routes [1].

Application
Selection Property
Validation Focus
Fragment-to-lead & lead optimization
Computed logP/TPSA/HBA profile and low rotatable bond count
Solubility, permeability, and ligand efficiency assays
Divergent library synthesis via 2-amino handle
Electronically modulated amino reactivity from 5-methylsulfonyl
Reaction condition optimization for acylation, Schiff base, or thienopyrimidine formation
Chemical probe design with steric bulk
Maximal alkyl steric bulk (tert-butyl) and CYP oxidation resistance
Binding pocket occupancy assessment and metabolite profiling
Procurement-reliable HTS & parallel synthesis
Multi-supplier availability with cross-validated identifiers
Batch-to-batch purity, identity verification, and supply continuity
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